3-(4-((4-CL-Benzyl)oxy)PH)-N'-(4-HO-benzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-((4-CL-Benzyl)oxy)PH)-N’-(4-HO-benzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-CL-Benzyl)oxy)PH)-N’-(4-HO-benzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then functionalized with various substituents, including the 4-chlorobenzyl and 4-hydroxybenzylidene groups. These substitutions often require specific reagents and conditions, such as the use of bases or acids to facilitate the reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-CL-Benzyl)oxy)PH)-N’-(4-HO-benzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is common for introducing new substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism by which 3-(4-((4-CL-Benzyl)oxy)PH)-N’-(4-HO-benzylidene)-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((4-CL-Benzyl)oxy)PH)-N’-(3-Methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 4-Chlorobenzyl bromide
- Benzoyl chloride, 3,4-dichloro-
Uniqueness
What sets 3-(4-((4-CL-Benzyl)oxy)PH)-N’-(4-HO-benzylidene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups, which may confer unique biological or chemical properties
Properties
Molecular Formula |
C24H19ClN4O3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-19-7-1-17(2-8-19)15-32-21-11-5-18(6-12-21)22-13-23(28-27-22)24(31)29-26-14-16-3-9-20(30)10-4-16/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
ZBDQRJBMGNPPKS-VULFUBBASA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O)Cl |
Origin of Product |
United States |
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